molecular formula C14H15N5O3 B2445813 8-((4-ethoxyphenyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 879071-26-8

8-((4-ethoxyphenyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2445813
CAS No.: 879071-26-8
M. Wt: 301.306
InChI Key: PBWNHHCCOXRTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((4-ethoxyphenyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. It is characterized by a purine core structure substituted with an ethoxyphenylamino group at the 8-position and a methyl group at the 3-position. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-ethoxyphenyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxyaniline and 3-methylxanthine.

    Condensation Reaction: The 4-ethoxyaniline undergoes a condensation reaction with 3-methylxanthine in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl3), to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-((4-ethoxyphenyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced products.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ethoxy group.

Scientific Research Applications

8-((4-ethoxyphenyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-((4-ethoxyphenyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of target proteins, leading to inhibition or activation of their functions. Detailed studies on its binding affinity and specificity are essential to understand its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 8-((4-methoxyphenyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 8-((4-ethoxyphenyl)amino)-1H-purine-2,6(3H,7H)-dione
  • 8-((4-ethoxyphenyl)amino)-3-methyl-1H-pyrimidine-2,4(3H,5H)-dione

Uniqueness

8-((4-ethoxyphenyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern on the purine core. The presence of the ethoxyphenylamino group at the 8-position and the methyl group at the 3-position imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

8-(4-ethoxyanilino)-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-3-22-9-6-4-8(5-7-9)15-13-16-10-11(17-13)19(2)14(21)18-12(10)20/h4-7H,3H2,1-2H3,(H2,15,16,17)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWNHHCCOXRTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=C(N2)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.